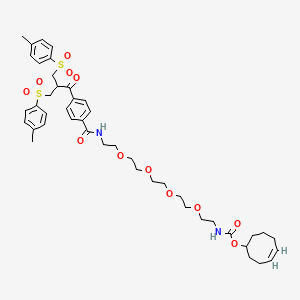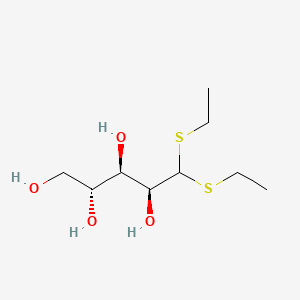
5-Chloroindole-2-carboxylic acid dimethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroindole-2-carboxylic acid dimethylamide: is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.68 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-2-carboxylic acid dimethylamide typically involves the reaction of 5-Chloroindole-2-carboxylic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloroindole-2-carboxylic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloroindole-2-carboxylic acid dimethylamide is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a probe to investigate the mechanisms of various biological processes .
Medicine: It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Chloroindole-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .
Comparación Con Compuestos Similares
- 5-Bromoindole-2-carboxylic acid
- 5-Methoxyindole-2-carboxylic acid
- 4-Chloro-1H-indole-2-carboxylic acid
- 5-Fluoroindole-2-carboxylic acid
- Indole-2-carboxylic acid
- 6-Chloroindole
- 6-Bromoindole
Comparison: 5-Chloroindole-2-carboxylic acid dimethylamide is unique due to the presence of both a chloro group and a dimethylamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers unique reactivity and binding characteristics .
Propiedades
Fórmula molecular |
C11H11ClN2O |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
5-chloro-N,N-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)11(15)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,1-2H3 |
Clave InChI |
LKUUBZGOOXIEOA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)












